molecular formula C11H11ClN2O2 B14458805 Carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)- CAS No. 71832-33-2

Carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)-

Cat. No.: B14458805
CAS No.: 71832-33-2
M. Wt: 238.67 g/mol
InChI Key: JZKGLBABVFZFIL-UHFFFAOYSA-N
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Description

Carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)- is a chemical compound that belongs to the class of organic isocyanates. These compounds are characterized by the presence of the isocyanate group (-N=C=O) attached to an aromatic ring. This particular compound is known for its reactivity and is used in various chemical processes and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)- can be synthesized through the reaction of an amine with phosgene (COCl2). The general reaction is as follows:

R-NH2 + COCl2 → HCl + R-NH-(C=O)Cl → HCl + R-N=C=O\text{R-NH2 + COCl2 → HCl + R-NH-(C=O)Cl → HCl + R-N=C=O} R-NH2 + COCl2 → HCl + R-NH-(C=O)Cl → HCl + R-N=C=O

This reaction involves the formation of an intermediate carbamoyl chloride, which then decomposes to form the isocyanate .

Industrial Production Methods

In industrial settings, the production of isocyanates typically involves the use of phosgene due to its high reactivity. The process is carried out under controlled conditions to ensure safety and efficiency. The reaction is usually catalyzed by tertiary amines or metal salts such as tin, iron, and mercury .

Chemical Reactions Analysis

Types of Reactions

Carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Water: Reacts to form carbamic acid, which decomposes to carbon dioxide and an amine.

    Alcohols: React to form carbamates (urethanes).

    Amines: React to form substituted ureas.

Major Products Formed

    Carbamates: Formed from the reaction with alcohols.

    Substituted Ureas: Formed from the reaction with primary and secondary amines.

    Dimers and Trimers: Formed through self-reaction.

Scientific Research Applications

Carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to form carbamates and ureas.

    Biology: Studied for its potential effects on biological systems due to its reactivity.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Used in the production of polymers, coatings, and adhesives

Mechanism of Action

The mechanism of action of carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)- involves the nucleophilic attack on the carbon of the isocyanate group. This leads to the formation of various products depending on the nucleophile involved. For example, the reaction with water forms carbamic acid, which decomposes to carbon dioxide and an amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)- is unique due to its specific structure, which combines an isocyanate group with an aromatic ring. This structure imparts specific reactivity and properties that make it suitable for various applications in research and industry .

Properties

CAS No.

71832-33-2

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

N-ethyl-N-(5-isocyanato-2-methylphenyl)carbamoyl chloride

InChI

InChI=1S/C11H11ClN2O2/c1-3-14(11(12)16)10-6-9(13-7-15)5-4-8(10)2/h4-6H,3H2,1-2H3

InChI Key

JZKGLBABVFZFIL-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=C(C=CC(=C1)N=C=O)C)C(=O)Cl

Origin of Product

United States

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